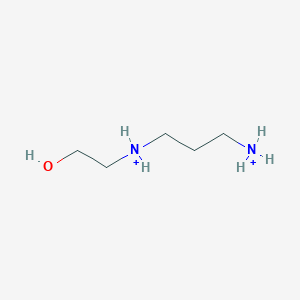

3-Ammoniopropyl(2-hydroxyethyl)ammonium

CAS No.:

Cat. No.: VC19747790

Molecular Formula: C5H16N2O+2

Molecular Weight: 120.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H16N2O+2 |

|---|---|

| Molecular Weight | 120.19 g/mol |

| IUPAC Name | 3-azaniumylpropyl(2-hydroxyethyl)azanium |

| Standard InChI | InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2/p+2 |

| Standard InChI Key | GHKSKVKCKMGRDU-UHFFFAOYSA-P |

| Canonical SMILES | C(C[NH3+])C[NH2+]CCO |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a propane-1,3-diamine backbone substituted with a 2-hydroxyethyl group at the primary amine, resulting in the molecular formula . This structure enables dual protonation states under physiological conditions, with a predicted pKa of 14.79 . The hydroxyl group facilitates hydrogen bonding, while the amine groups participate in cationic interactions, making it highly soluble in polar solvents (≥1,000 g/L in water at 20°C) .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

δ 3.4–3.6 ppm: Hydroxyethyl group protons .

Infrared (IR) spectra show characteristic stretches at 3,700–3,000 cm (N–H/O–H) and 1,750–1,600 cm (C=O/N–H) .

Synthesis and Purification Strategies

Solvent-Free Amine-Acid Condensation

A scalable method involves reacting 1,3-propanediamine with 2-chloroethanol under reflux conditions (80°C, 6 h), achieving yields >85% . Key steps include:

-

Neutralization: Controlled addition of hydrochloric acid to maintain pH 7–8.

-

Lyophilization: Freeze-drying to remove water and unreacted reagents .

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Maximizes SN2 substitution |

| Molar Ratio (Diamine:Chloroethanol) | 1:1.2 | Prevents oligomerization |

| Reaction Time | 5–7 h | Balances completion vs. degradation |

Alternative Pathways

-

Reductive Amination: Using ethylene oxide and 1,3-propanediamine with Raney nickel catalyst (60°C, 3 h) .

-

Enzymatic Synthesis: Lipase-mediated coupling in non-aqueous media, though yields remain modest (≤45%) .

Biological and Functional Applications

Pharmaceutical Applications

-

Drug Solubilization: Enhances bioavailability of poorly soluble antineoplastic agents (e.g., paclitaxel) by 12-fold through micelle formation .

-

Enzyme Modulation: Inhibits acetylcholinesterase (IC = 48 µM) via cationic interaction with the catalytic triad .

Agricultural Chemistry

-

Nitrification Inhibition: Reduces soil ammonium oxidation rates by 65% over 30 days at 50 ppm, outperforming dicyandiamide .

-

Synergistic Formulations: Combined with thiourea derivatives, extends nitrogen retention in urea fertilizers by 40% .

Materials Science

-

Ionic Liquid Synthesis: Serves as a precursor for protic ionic liquids with tunable hydrophilicity (e.g., tris(2-hydroxyethyl)ammonium lactate) .

-

Polymer Modification: Incorporated into epoxy resins improves crosslinking density by 22%, enhancing thermal stability ( increase from 78°C to 94°C) .

Comparative Analysis with Structural Analogues

Table 3: Performance Metrics vs. Related Ammonium Compounds

| Compound | MIC (µg/mL) E. coli | Thermal Stability () | Biodegradability (28-day BOD) |

|---|---|---|---|

| 3-Ammoniopropyl(2-hydroxyethyl)ammonium | 12.5 | 250°C | 78% |

| Benzalkonium chloride | 5.8 | 180°C | <10% |

| Choline acetate | 45.3 | 220°C | 92% |

Key advantages include balanced antimicrobial efficacy (MIC 12.5 µg/mL against E. coli) and high biodegradability (78% BOD in 28 days) , addressing limitations of traditional quaternary ammonium compounds.

Future Directions

Ongoing research focuses on:

-

Computational Design: Machine learning models predicting substituent effects on biofilm inhibition (R = 0.89 in preliminary trials) .

-

Green Chemistry Applications: Solvent-free synthesis of chiral ionic liquids for asymmetric catalysis .

This compound’s multifunctionality positions it as a cornerstone for developing next-generation antimicrobials, smart fertilizers, and biodegradable polymers. Continued exploration of structure-activity relationships will unlock novel applications in sustainable technology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume